

Check Availability & Pricing

# Investigational New Drug AZD-1134: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD1134   |           |
| Cat. No.:            | B10837641 | Get Quote |

Disclaimer: Publicly available information on the investigational new drug AZD-1134 is limited. Its development was discontinued by AstraZeneca during the preclinical research phase, and as a result, extensive data typically found in clinical trial registries or peer-reviewed publications is not available.[1] This guide provides a comprehensive summary of the existing information.

## Introduction

AZD-1134 was an investigational new drug under development by AstraZeneca for the potential treatment of major depressive disorder and anxiety disorder.[1] The compound was designed as a selective serotonin 5-HT1B receptor antagonist.[1][2] The therapeutic rationale for this mechanism of action is based on the hypothesis that blocking the 5-HT1B autoreceptors on presynaptic neurons would increase the release of serotonin in the synapse, a key neurotransmitter implicated in mood regulation.

## **History and Development**

The development of AZD-1134 was halted during the preclinical research phase.[1] The specific reasons for the discontinuation have not been publicly disclosed. It is common for drug development programs to be terminated in preclinical stages due to various factors, including but not limited to unfavorable pharmacokinetic properties, evidence of toxicity, or lack of desired efficacy in animal models. Another selective serotonin 5-HT1B receptor antagonist from AstraZeneca, AZD-3783, was also later discontinued due to unexpected neurotoxicity, highlighting the challenges in this area of drug development.[1]



## **Mechanism of Action**

AZD-1134 is a selective antagonist of the serotonin 5-HT1B receptor.[1][2] In the central nervous system, 5-HT1B receptors function as autoreceptors on the terminals of serotonergic neurons, inhibiting the release of serotonin. By blocking these receptors, AZD-1134 was expected to disinhibit serotonin release, thereby increasing its concentration in the synaptic cleft. This proposed mechanism is visualized in the signaling pathway diagram below.



Click to download full resolution via product page

**Figure 1:** AZD-1134 Mechanism of Action.

## **Preclinical Data**

The available preclinical data for AZD-1134 is limited. The following tables summarize the known quantitative information.

## **Table 1: In Vitro Receptor Binding Affinity**



| Receptor | Species    | IC50 (nM) | Reference |
|----------|------------|-----------|-----------|
| 5-HT1B   | Human      | 2.9       | [2]       |
| 5-HT1B   | Guinea Pig | 0.108     | [2]       |

Table 2: In Vivo Pharmacodynamic Effects in Animals

| Parameter                                       | Animal Model | Effect                                                                         | Reference |
|-------------------------------------------------|--------------|--------------------------------------------------------------------------------|-----------|
| Hippocampal<br>Serotonin Levels                 | Animals      | Increase to 179% of baseline                                                   | [1]       |
| Hippocampal Serotonin Levels (with citalopram)  | Animals      | Increase to 950% of baseline                                                   | [1]       |
| Serotonin Turnover (5-<br>HIAA/serotonin ratio) | Animals      | Increased in cerebral<br>cortex, hypothalamus,<br>hippocampus, and<br>striatum | [1]       |
| Behavioral Effects                              | Animals      | Antidepressant-like effects                                                    | [1]       |

## **Experimental Protocols**

Detailed experimental protocols for the preclinical studies of AZD-1134 are not available in the public domain. General methodologies for the types of experiments conducted can be inferred from standard practices in pharmacology and neuroscience research.

Receptor Binding Assays: These experiments would typically involve radioligand binding assays using cell membranes expressing the human or guinea pig 5-HT1B receptor. The ability of AZD-1134 to displace a known radioactive ligand from the receptor would be measured at various concentrations to determine its inhibitory constant (Ki) or IC50 value.

In Vivo Microdialysis: To measure serotonin levels in specific brain regions of freely moving animals, microdialysis would be employed. A probe would be surgically implanted in the target brain area (e.g., dorsal hippocampus), and cerebrospinal fluid would be collected and analyzed







for serotonin and its metabolites using techniques like high-performance liquid chromatography (HPLC).

Behavioral Models of Depression and Anxiety: Antidepressant-like effects are often assessed in animal models such as the forced swim test or the tail suspension test, where the drug's ability to reduce immobility time is measured. Anxiolytic effects could be evaluated using tests like the elevated plus-maze or the light-dark box.

Due to the lack of specific published protocols, a detailed experimental workflow diagram cannot be generated. The following is a generalized workflow for preclinical drug screening.





Click to download full resolution via product page

Figure 2: Generalized Preclinical Drug Development Workflow.



## Conclusion

AZD-1134 was a promising preclinical candidate targeting the 5-HT1B receptor for the treatment of depression and anxiety. The available data indicates high potency and selectivity for its target, as well as the desired pharmacodynamic effect of increasing central serotonin levels. However, its development was terminated before it could be evaluated in human clinical trials. The lack of detailed public information surrounding its development and discontinuation underscores the high attrition rate in early-stage drug discovery and the proprietary nature of such research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigational New Drug AZD-1134: A Historical and Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10837641#investigational-new-drug-azd-1134-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com